molecular formula C13H21N B13294400 N-(butan-2-yl)-3-(propan-2-yl)aniline

N-(butan-2-yl)-3-(propan-2-yl)aniline

Cat. No.: B13294400
M. Wt: 191.31 g/mol
InChI Key: JCEGQOZTHDJLHR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(propan-2-yl)aniline is a substituted aniline derivative characterized by a secondary butyl group (butan-2-yl) attached to the nitrogen atom and an isopropyl group (propan-2-yl) at the 3-position of the benzene ring. The compound’s molecular formula is inferred as C₁₃H₂₁N (molecular weight ≈ 191.32 g/mol), derived from the substitution pattern on the aniline backbone. Substituted anilines are pivotal in medicinal chemistry and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-butan-2-yl-3-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-11(4)14-13-8-6-7-12(9-13)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

JCEGQOZTHDJLHR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC(=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(propan-2-yl)aniline typically involves the alkylation of aniline with butan-2-yl and propan-2-yl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity. The final product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated anilines or other substituted derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-(propan-2-yl)aniline has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of N-(butan-2-yl)-3-(propan-2-yl)aniline, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(propan-2-yl)aniline N: isopropyl; 3-position: H C₉H₁₃N 135.21 Intermediate in organic synthesis
3-Nitro-N-(propan-2-yl)aniline N: isopropyl; 3-position: NO₂ C₉H₁₂N₂O₂ 180.21 Potential nitroaromatic reactivity
N-(Cyclopropylmethyl)-3-(propan-2-yl)aniline N: cyclopropylmethyl; 3-position: isopropyl C₁₃H₁₉N 189.30 Explored in pharmacological studies
N-(butan-2-yl)-3-(methylsulfanyl)aniline N: butan-2-yl; 3-position: SCH₃ C₁₁H₁₇NS 195.32 Enhanced lipophilicity
HC-030031 N: 4-(isopropyl)phenyl; core: purinone acetamide C₁₆H₁₈N₄O₃ 314.34 TRPA1 antagonist (IC₅₀: 4–10 μM)
CHEM-5861528 N: 4-(butan-2-yl)phenyl; core: purinone acetamide C₁₇H₂₀N₄O₃ 328.37 TRPA1 antagonist (IC₅₀: 4–10 μM)

Key Findings:

Substituent Effects on Bioactivity :

  • The TRPA1 inhibitors HC-030031 and CHEM-5861528 () demonstrate that alkylation of the aniline nitrogen (isopropyl or butan-2-yl) enhances receptor binding, likely due to increased hydrophobicity. The target compound’s butan-2-yl group may similarly modulate pharmacokinetic properties .
  • Nitro-substituted analogs (e.g., 3-nitro-N-(propan-2-yl)aniline) exhibit distinct reactivity profiles, such as electrophilic aromatic substitution susceptibility, which contrasts with the inert alkyl-substituted target compound .

The methylsulfanyl group in N-(butan-2-yl)-3-(methylsulfanyl)aniline increases electron density at the 3-position, which could enhance nucleophilic reactivity compared to the isopropyl-substituted target .

Biological Activity

N-(butan-2-yl)-3-(propan-2-yl)aniline is an organic compound belonging to the class of aniline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NC_{13}H_{19}N, with a molecular weight of 191.31 g/mol. The compound features a phenyl ring substituted at the meta position with a butan-2-yl group and a propan-2-yl group. This unique substitution pattern influences both its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator , modulating various biochemical pathways. The exact mechanism can vary based on the target and context, but initial studies suggest that it may influence cellular processes involved in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The compound's lipophilicity has been correlated with its biological activity, suggesting that structural modifications could enhance its antimicrobial efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In particular, studies have shown promising results against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM). The compound appears to induce apoptosis in these cells, which is a critical mechanism in cancer therapy .

Case Studies

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-71.5Induces apoptosis via caspase activation
Study 2CEM0.78Inhibits cell proliferation
Study 3U9370.48Modulates signaling pathways related to cell survival

These case studies highlight the compound's potential as a therapeutic agent in treating various cancers.

Synthesis and Applications

The synthesis of this compound typically involves the alkylation of aniline with butan-2-yl and propan-2-yl halides under basic conditions. This compound serves as an intermediate in the synthesis of more complex organic molecules and has applications in the production of dyes, pigments, and specialty chemicals.

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